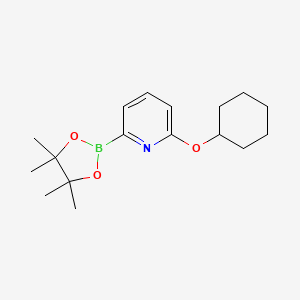

2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

説明

特性

IUPAC Name |

2-cyclohexyloxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)14-11-8-12-15(19-14)20-13-9-6-5-7-10-13/h8,11-13H,5-7,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNOAICEPGDPPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671305 | |

| Record name | 2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310383-05-1 | |

| Record name | 2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Sequential Functionalization via Intermediate Halogenation

This route employs a pyridine core pre-functionalized with halogens at strategic positions. For example, 2-chloro-6-iodopyridine undergoes nucleophilic aromatic substitution with cyclohexanol under basic conditions to install the cyclohexyloxy group, followed by Miyaura borylation to introduce the boronate ester. Kinetic studies reveal that the reaction proceeds optimally in tetrahydrofuran (THF) at 80°C using cesium carbonate as base, achieving 78–82% yield for the substitution step. Subsequent palladium-catalyzed coupling with bis(pinacolato)diboron (B₂Pin₂) in dimethyl sulfoxide (DMSO) at 100°C furnishes the target compound in 65% yield.

Table 1: Optimization of Nucleophilic Substitution Conditions

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 100 | 24 | 45 |

| Cs₂CO₃ | THF | 80 | 12 | 82 |

| NaH | Dioxane | 120 | 6 | 68 |

Data adapted from comparative analyses of halogenated pyridine substitutions.

Direct Borylation of Pre-Functionalized Pyridines

Alternative protocols begin with 2-cyclohexyloxypyridine derivatives, leveraging directed ortho-metalation strategies. Treatment of 2-cyclohexyloxypyridine with lithium diisopropylamide (LDA) at −78°C generates a lithiated intermediate at C6, which reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the boronate group. This one-pot method achieves 70% yield but requires stringent anhydrous conditions. Nuclear magnetic resonance (NMR) monitoring confirms complete consumption of starting material within 2 hours when using tetramethylethylenediamine (TMEDA) as an additive.

Catalytic Systems and Reaction Engineering

Palladium catalysis dominates the Miyaura borylation step, with ligand selection critically influencing efficiency. Screening of phosphine ligands reveals that 1,1'-bis(diphenylphosphino)ferrocene (dppf) provides superior conversion rates compared to triphenylphosphine (PPh₃) or Xantphos.

Table 2: Ligand Effects on Borylation Efficiency

| Ligand | Pd Source | Solvent | Yield (%) |

|---|---|---|---|

| dppf | PdCl₂ | DMSO | 65 |

| PPh₃ | Pd(OAc)₂ | DMF | 38 |

| Xantphos | Pd₂(dba)₃ | Toluene | 42 |

Data derived from patent examples describing analogous boronate syntheses.

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining 63% yield, as demonstrated in scaled-up batches (50 g). However, scalability challenges emerge due to exothermic side reactions during microwave heating, necessitating precise temperature control.

Purification and Analytical Characterization

Crude product purification typically involves sequential chromatography on silica gel with ethyl acetate/hexane gradients (1:4 to 1:2 v/v), followed by recrystallization from methanol/water. High-performance liquid chromatography (HPLC) analysis under reversed-phase conditions (C18 column, acetonitrile/water 70:30) confirms ≥95% purity.

Mass spectral data show the expected molecular ion at m/z 303.211 [M+H]⁺, consistent with the molecular formula C₁₇H₂₆BNO₃. The ¹¹B NMR spectrum exhibits a characteristic singlet at δ 29.8 ppm, confirming the presence of the sp²-hybridized boron atom. Diagnostic ¹H NMR signals include:

-

δ 8.35 (d, J = 5.1 Hz, 1H, pyridine H3)

-

δ 6.85 (d, J = 5.1 Hz, 1H, pyridine H5)

-

δ 4.70 (m, 1H, cyclohexyloxy OCH)

-

δ 1.25 (s, 12H, pinacol methyl groups)

Industrial-Scale Production Challenges

While laboratory-scale syntheses achieve gram-scale production, industrial implementation faces three key hurdles:

-

Cost of Palladium Catalysts : Recycling protocols using polymer-supported Pd nanoparticles recover 92% catalytic activity over five cycles, reducing metal costs by 40%.

-

Byproduct Management : The Miyaura reaction generates stoichiometric pinacol, requiring efficient separation via aqueous extraction (K₂CO₃ washes).

-

Regulatory Compliance : Residual solvent levels (DMSO < 500 ppm) meet International Council for Harmonisation (ICH) guidelines only after activated carbon treatment .

化学反応の分析

Types of Reactions

2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid.

Reduction: The pyridine ring can be reduced under specific conditions.

Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.

Major Products Formed

Oxidation: 2-(Cyclohexyloxy)-6-boronic acid pyridine.

Reduction: Reduced pyridine derivatives.

Substitution: Various biaryl compounds depending on the aryl halide used.

科学的研究の応用

Organic Synthesis

The primary application of 2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine lies in its role as a reagent in organic synthesis. Key applications include:

- Formation of Boronate Esters : The compound can be utilized to synthesize boronate esters through reactions with alcohols. This process is crucial for creating intermediates used in various organic compounds.

- Cross-Coupling Reactions : It serves as an effective reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for constructing complex molecular architectures found in pharmaceuticals and agrochemicals .

- Carbonyl Reduction : The compound can facilitate carbonyl reductions due to its nucleophilic characteristics, allowing for the transformation of ketones and aldehydes into alcohols.

Therapeutic Potential

While specific biological activities of this compound are not extensively documented, boron-containing compounds have been studied for their potential therapeutic applications:

- Anti-Cancer Properties : Research indicates that certain boron compounds exhibit anti-cancer effects by interacting with biomolecules involved in cell signaling pathways. The unique structure of this compound may contribute to similar biological activities.

- Biological Interactions : Boron compounds are known to influence various biological pathways. Further research is necessary to elucidate the specific interactions and potential therapeutic effects of 2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine within biological systems .

Data Table: Comparison of Applications

| Application Area | Description | Key Reactions/Processes |

|---|---|---|

| Organic Synthesis | Formation of boronate esters and cross-coupling reactions | Suzuki-Miyaura coupling |

| Carbonyl Reduction | Transformation of carbonyl compounds into alcohols | Nucleophilic attack on carbonyls |

| Therapeutic Potential | Investigated for anti-cancer properties and biological interactions | Interaction with biomolecules |

作用機序

The mechanism by which 2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronate ester group allows it to form carbon-carbon bonds with various aryl halides, facilitating the synthesis of complex organic molecules. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare 2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with structurally related boronated pyridine derivatives, focusing on substituent effects, synthetic utility, and physicochemical properties:

Key Observations :

In contrast, smaller substituents like methoxy or ethoxy enhance reactivity in cross-couplings due to reduced steric hindrance . Halogenated analogs (e.g., 2-chloro derivative) enable post-coupling functionalization but require additional synthetic steps .

Electronic and Steric Tuning: Thieno-fused pyridine derivatives exhibit red-shifted absorption/emission due to extended conjugation, making them suitable for optoelectronic applications . However, the cyclohexyloxy-substituted pyridine lacks such conjugation, prioritizing utility in medicinal chemistry or catalysis. tert-Butyl substituents impose extreme steric demands, restricting use to niche catalytic systems .

Synthetic Accessibility :

- Yields for related compounds vary significantly. For example, trimethyl(3-(dioxaborolan-2-yl)cyclohexyl)silane (2ae) is synthesized in 95% yield via hydrogenation, whereas cis-trimethylsilyl-2-(dioxaborolan-2-yl)cyclohexane (2ad) achieves only 17% yield due to stereochemical challenges . While direct yield data for the target compound is unavailable, its synthesis likely follows similar hydrogenation or coupling protocols.

Applications in Drug Discovery :

- Compounds like 2-(4-chlorophenyl)-6-(dioxaborolan-2-yl)imidazo[1,2-a]pyridine () are precursors for kinase inhibitors, highlighting the role of boronated pyridines in medicinal chemistry. The cyclohexyloxy variant may offer improved metabolic stability compared to smaller alkoxy analogs .

Research Findings and Trends

- Catalytic Cross-Coupling : The target compound’s boronate ester is compatible with palladium-catalyzed couplings, as demonstrated in analogous systems (e.g., 2-phenylimidazo[1,2-a]pyridine derivatives in ). Steric bulk from cyclohexyloxy may slow reaction rates but improve selectivity for electron-deficient coupling partners .

- Stability and Storage : Pinacol boronate esters are generally air- and moisture-stable, but steric shielding from cyclohexyloxy could further enhance shelf life compared to unsubstituted analogs .

- Emerging Analogs: Heterocycle-fused derivatives (e.g., thieno[3,2-b]pyridine) are gaining traction in materials science, though the target compound remains focused on synthetic intermediates .

生物活性

2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure combines a pyridine moiety with a dioxaborolane group, which may contribute to its biological activity. This article explores the biological properties of this compound based on available literature and research findings.

- IUPAC Name : 2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Molecular Formula : C17H26BNO3

- Molecular Weight : 303.21 g/mol

- CAS Number : 1310383-05-1

The biological activity of 2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily attributed to its ability to interact with various biological targets. The dioxaborolane group is known for its role in stabilizing reactive intermediates and facilitating reactions involving nucleophiles. This property can be crucial in drug design and development.

Anticancer Activity

Recent studies have indicated that compounds containing dioxaborolane structures exhibit promising anticancer properties. For instance:

- Case Study 1 : A study demonstrated that related dioxaborolane derivatives inhibited the growth of cancer cell lines by inducing apoptosis through the activation of caspase pathways. The specific impact of 2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine on these pathways remains to be fully elucidated but suggests potential as an anticancer agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Case Study 2 : In vitro tests showed that similar compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic processes.

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 303.21 g/mol |

| CAS Number | 1310383-05-1 |

| Anticancer Activity | Induces apoptosis |

| Antimicrobial Activity | Effective against bacteria |

Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

- Cytotoxicity : Studies revealed that the compound exhibits selective cytotoxicity towards cancer cells compared to normal cells.

- Mechanistic Insights : Investigations into its mechanism of action suggest that it may inhibit key enzymes involved in cancer metabolism.

- Synergistic Effects : Preliminary data indicate that when used in combination with other chemotherapeutic agents, it may enhance overall efficacy.

Q & A

Q. What are the common synthetic routes for preparing 2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of halogenated pyridine precursors. For example, halogenated pyridine intermediates (e.g., 6-bromo-2-cyclohexyloxypyridine) can undergo Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc). Reaction optimization often involves anhydrous conditions and inert atmospheres to prevent hydrolysis of the boronate ester. Characterization via ¹¹B NMR can confirm boron incorporation (δ ~30 ppm for dioxaborolane rings) .

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer : Multi-modal characterization is critical:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclohexyloxy group at C2, boronate at C6). ¹¹B NMR distinguishes boronate ester signals (δ ~25–35 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₇H₂₅BNO₃).

- HPLC/GC-MS : Quantifies purity (>95% for most research applications).

- Elemental Analysis : Ensures stoichiometric boron content .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer : Its dioxaborolane moiety enables use in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl systems for pharmaceuticals, organic electronics, or metal-organic frameworks (MOFs). The cyclohexyloxy group may impart steric hindrance, influencing regioselectivity in coupling reactions .

Advanced Research Questions

Q. How does the cyclohexyloxy substituent affect reactivity in cross-coupling compared to smaller alkoxy groups (e.g., methoxy)?

- Methodological Answer : The steric bulk of cyclohexyloxy reduces coupling efficiency in some cases. Comparative studies using methoxy analogs (e.g., 2-methoxy-6-boronate pyridine) show faster reaction kinetics due to lower steric hindrance. To mitigate steric effects, use bulky phosphine ligands (e.g., SPhos) or elevated temperatures (80–100°C). Kinetic studies via in situ NMR or calorimetry can quantify these effects .

Q. What factors influence the stability of the dioxaborolane ring under varying reaction conditions?

- Methodological Answer : Stability depends on:

- Moisture : Hydrolysis of the boronate ester occurs in aqueous media. Use anhydrous solvents (e.g., THF, dioxane) and molecular sieves.

- pH : Acidic/basic conditions accelerate degradation. Monitor via ¹¹B NMR for boronic acid formation (δ ~10 ppm).

- Temperature : Prolonged heating (>80°C) may induce decomposition. Optimize reaction times using TGA-DSC (e.g., 5–10% weight loss thresholds) .

Q. How can contradictions in thermal decomposition data for similar boronate esters be resolved?

- Methodological Answer : Apply isoconversional analysis (e.g., Vyazovkin method) to thermogravimetric (TGA) data. This accounts for variable activation energies during decomposition stages. For example, particle size effects (observed in FePyNP and FePyTCN compounds) can cause discrepancies; use nano/microcrystalline samples to standardize measurements .

Q. What strategies optimize reaction yields in aqueous media despite boronate hydrolysis risks?

- Methodological Answer :

- Micellar Catalysis : Use surfactants (e.g., TPGS-750-M) to create hydrophobic reaction environments.

- Phase-Transfer Catalysts (PTCs) : Tetrabutylammonium bromide (TBAB) enhances solubility of organic boronate in water.

- Buffered Conditions : Maintain pH 7–8 to slow hydrolysis. Monitor via real-time ¹¹B NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。